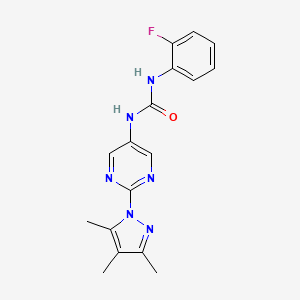

1-(2-fluorophenyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-fluorophenyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidine-based inhibitor that has shown promising results in various biochemical and physiological studies.

Applications De Recherche Scientifique

Psoriasis Treatment

1-(2-fluorophenyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea, as a part of pyrazolo[3,4-d]pyrimidine derivatives, shows promise in the treatment of psoriasis. A compound in this category, identified as 18b, exhibited significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis, with no recurrence observed after treatment. The compound's mechanism of action and its potential as a drug candidate for psoriasis treatment were also investigated (Li et al., 2016).

Inflammatory Bowel Disease (IBD) Treatment

Pyrazolo[3,4-d]pyrimidin-4-ones, closely related to the compound , have been tested for their ability to inhibit adenosine deaminase (ADA) from bovine spleen. These compounds showed potent inhibitory activity and significant efficacy in attenuating bowel inflammation in rats with colitis. This suggests their potential use in treating inflammatory bowel diseases (La Motta et al., 2009).

Antitumor Activity

In the realm of cancer research, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated in vitro antitumor activity against human tumor cell lines representing breast, colon, and prostate cancers (Gad & Nassar, 2014).

Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidines, which share a structural similarity with the compound , have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes. Derivatives of this class have displayed subnanomolar affinity for TSPO, suggesting their potential use in neuroinflammation imaging via positron emission tomography (PET) (Damont et al., 2015).

Acute Myeloid Leukemia (AML) Treatment

Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potential treatments for acute myeloid leukemia (AML). Specifically, a compound designated as 33 in a study demonstrated potent inhibitory activity against FLT3 and VEGFR2, which are critical in AML pathogenesis. In a xenograft mouse model, this compound led to complete tumor regression, highlighting its potential as a treatment option for AML (Yang et al., 2013).

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-3-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O/c1-10-11(2)23-24(12(10)3)16-19-8-13(9-20-16)21-17(25)22-15-7-5-4-6-14(15)18/h4-9H,1-3H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARCGQMTIJUSNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorophenyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2858077.png)

![6-butyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2858087.png)

![(E)-4-(Dimethylamino)-N-[2-methoxy-2-(oxolan-3-yl)ethyl]but-2-enamide](/img/structure/B2858088.png)

![(E)-4-(2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)phenyl 5-bromofuran-2-carboxylate](/img/structure/B2858093.png)